molecular formula C3H9ClN2O2 B11758445 3-Hydroxypropanehydrazide hydrochloride

3-Hydroxypropanehydrazide hydrochloride

Katalognummer: B11758445
Molekulargewicht: 140.57 g/mol
InChI-Schlüssel: DQWWBXRNYXWUGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxypropanehydrazide hydrochloride, also known as 2-Amino-3-hydroxypropanehydrazide hydrochloride, is a compound with the chemical formula C3H10ClN3O2. It is characterized by its amino, hydroxy, and hydrazide functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3-Hydroxypropanehydrazide hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of DL-serine hydrazide with hydrochloric acid. The reaction is typically carried out in a solvent mixture of water and ethanol or methanol. The reaction conditions often include maintaining the temperature at room temperature and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may also include purification steps such as recrystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxypropanehydrazide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds. These products can have different applications depending on their chemical properties .

Wissenschaftliche Forschungsanwendungen

3-Hydroxypropanehydrazide hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Hydroxypropanehydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-Hydroxypropanehydrazide hydrochloride include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C3H9ClN2O2

Molekulargewicht

140.57 g/mol

IUPAC-Name

3-hydroxypropanehydrazide;hydrochloride

InChI

InChI=1S/C3H8N2O2.ClH/c4-5-3(7)1-2-6;/h6H,1-2,4H2,(H,5,7);1H

InChI-Schlüssel

DQWWBXRNYXWUGN-UHFFFAOYSA-N

Kanonische SMILES

C(CO)C(=O)NN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.